Fmoc-L-2-Thienylalanine
Overview
Description
Fmoc-L-2-Thienylalanine is a compound with the molecular formula C22H19NO4S and a molecular weight of 393.46 . It is also known by the synonyms Fmoc-Thi-OH and Fmoc-3-L-Ala(2-thienyl)-OH .
Molecular Structure Analysis
The Fmoc-L-2-Thienylalanine molecule contains a total of 50 bonds. There are 31 non-H bonds, 19 multiple bonds, 7 rotatable bonds, 2 double bonds, 17 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .Physical And Chemical Properties Analysis
Fmoc-L-2-Thienylalanine has a molecular weight of 393.46 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Hydrogel Formation
- Scientific Field : Material Science, Biotechnology .
- Application Summary : Fmoc-dipeptides, including those comprising α-methyl-L-phenylalanine, have been used to fabricate biofunctional hydrogel materials . These hydrogels are formed through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
- Methods of Application : The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
- Results or Outcomes : The study found that the hydrogel formation ability of Fmoc-dipeptides was influenced by the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides .
Biomedical Applications
- Scientific Field : Biomedical Engineering, Pharmaceutical Sciences .
- Application Summary : Fmoc-dipeptides, such as Fmoc-FF, have been used to formulate biocompatible hydrogels suitable for different biomedical applications . These hydrogels can encapsulate high amounts of water or other biological fluids .
- Methods of Application : The mechanical and functional properties of these hydrogels can be altered according to the preparation method, the solvent, the pH, and other experimental parameters .
- Results or Outcomes : The final material obtained is deeply dependent on the preparation method. Different formulation strategies can induce changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability of the final material .
Safety And Hazards
Future Directions
Fmoc-modified amino acids and short peptides, such as Fmoc-L-2-Thienylalanine, have been investigated as building blocks for the formulation of biocompatible hydrogels suitable for different biomedical applications . The final material obtained is deeply dependent on the preparation method . Therefore, future research could focus on optimizing the preparation methods and investigating the structural arrangement and behavior of the resulting material .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)20(12-14-6-5-11-28-14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBMQFMUHRNKTG-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-2-Thienylalanine | |
CAS RN |
130309-35-2 | |
Record name | Fmoc-L-2-Thienylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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